Itraconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Fungal Infections

- Vulvovaginal candidiasis: Itraconazole shows promise in treating acute vulvovaginal candidiasis caused by Candida albicans. Studies have demonstrated its effectiveness with short-duration regimens.[1]

- Dermatophytosis: Itraconazole is a well-regarded treatment for dermatophytosis, a fungal infection of the skin, hair, and nails. Research supports its use for various types of dermatophytosis, including onychomycosis (fungal nail infections).[2]

- Invasive Fungal Infections: Itraconazole can be used to treat invasive fungal infections, although it may not be the first-line therapy for all cases. Research is ongoing to determine its optimal role in managing these serious infections.

Itraconazole Beyond Antifungal Applications

Beyond its established role as an antifungal, itraconazole's potential for other therapeutic uses is being explored in scientific research. Here are some emerging areas of investigation:

Anti-Cancer Properties

Studies suggest that itraconazole might possess anti-cancer properties. Research indicates it may work by inhibiting angiogenesis (blood vessel formation) in tumors and potentially acting synergistically with other cancer therapies. [] However, more research is needed to determine its efficacy and safety in cancer treatment.

Antiparasitic Effects

Research suggests itraconazole might be effective against some parasitic infections, such as mucocutaneous leishmaniasis, a disease caused by Leishmania parasites. Pilot studies have shown promising results, but further investigation is needed to confirm its role in managing parasitic diseases. []

Itraconazole is a synthetic triazole antifungal agent used primarily to treat various fungal infections, including those caused by dermatophytes, yeasts, and certain molds. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death in susceptible fungi. Itraconazole is marketed under various brand names, including Sporanox, and is available in different formulations such as capsules, oral solutions, and intravenous preparations.

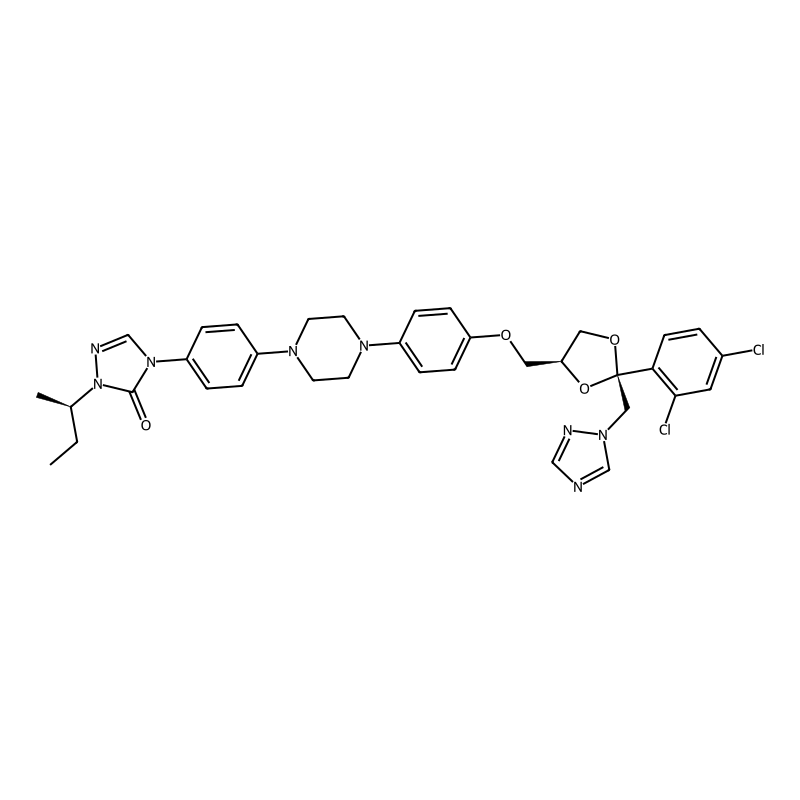

The chemical formula for itraconazole is , with a molar mass of approximately 705.64 g/mol. The drug exists as a racemic mixture of four diastereomers, each possessing three chiral centers, which contributes to its pharmacological properties .

Itraconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. By inhibiting its production, itraconazole weakens the fungal cell wall, leading to fungal cell death [].

Itraconazole is generally well-tolerated, but side effects like nausea, vomiting, and diarrhea can occur []. It can also interact with several other medications, potentially causing serious adverse effects. Itraconazole is contraindicated in pregnant women due to potential teratogenic effects.

Here are some additional points to consider:

Itraconazole exhibits broad-spectrum antifungal activity against various pathogens, including:

- Candida species (e.g., Candida albicans)

- Aspergillus species (e.g., Aspergillus fumigatus)

- Cryptococcus neoformans

- Histoplasma capsulatum

- Blastomyces dermatitidis

The drug's efficacy varies among different fungi, with some strains exhibiting resistance due to mutations in the target enzyme or alterations in membrane permeability. Itraconazole is particularly effective in treating systemic fungal infections and is often used in patients with compromised immune systems .

The synthesis of itraconazole involves several steps that typically include:

- Formation of the Triazole Ring: A key step involves the cyclization of appropriate precursors to form the triazole ring.

- Dioxolane Ring Construction: The dioxolane moiety is constructed through reactions involving aldehydes and alcohols.

- Chlorination: Chlorine atoms are introduced at specific positions on the aromatic rings.

- Final Coupling Reactions: The various components are coupled to yield the final itraconazole structure.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product .

Itraconazole is widely used in clinical settings for:

- Treating superficial fungal infections such as onychomycosis (nail fungus) and tinea.

- Managing systemic fungal infections like histoplasmosis and aspergillosis.

- Prophylactic use in immunocompromised patients at high risk for invasive fungal infections.

In addition to its antifungal properties, itraconazole has been investigated for potential applications in oncology due to its ability to inhibit angiogenesis and the hedgehog signaling pathway .

Itraconazole is known for its potential drug-drug interactions primarily due to its metabolism via cytochrome P450 3A4. Key interactions include:

- Increased plasma concentrations: Co-administration with drugs metabolized by CYP3A4 can lead to elevated levels and increased risk of adverse effects (e.g., certain anticoagulants and antiarrhythmics).

- Altered absorption: Antacids can decrease itraconazole absorption; thus, it is recommended to take itraconazole with acidic beverages or food .

- Cardiotoxicity: High doses may lead to decreased heart contractility; monitoring is essential when prescribing itraconazole alongside other cardiotoxic agents .

Itraconazole belongs to the azole class of antifungals but has unique characteristics compared to other compounds within this group. Here are some similar compounds:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Fluconazole | Inhibits ergosterol synthesis via 14α-demethylase | Higher bioavailability; primarily used for candidiasis |

| Voriconazole | Inhibits ergosterol synthesis via 14α-demethylase | Broader spectrum against molds; effective against Aspergillus |

| Posaconazole | Inhibits ergosterol synthesis via 14α-demethylase | Effective against resistant fungi; used prophylactically |

| Ketoconazole | Inhibits ergosterol synthesis via 14α-demethylase | Older agent; limited use due to side effects |

Uniqueness of Itraconazole:

Purity

Physical Description

Color/Form

Crystals from toluene

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

5.66 (LogP)

Lipophilic: partition coefficient (n-octanol/aqueous buffer pf pH 8.1): 5.66

6.5

Appearance

Melting Point

166.2 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.26%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of aspergillosis and candidiasis in companion birds,

Livertox Summary

Drug Classes

Therapeutic Uses

Itraconazole capsules are indicated for the treatment of the following fungal infections in immunocompromised and non-immunocompromised patients: Blastomycosis, pulmonary and extrapulmonary; Histoplasmosis, including chronic cavitary pulmonary disease and disseminated, non-meningeal histoplasmosis and Aspergillosis, pulmonary and extrapulmonary, in patients who are intolerant of or who are refractory to amphotericin B therapy. /Included in US product label/

Itraconazole capsules are also indicated for the treatment of the following fungal infections in non-immunocompromised patients: Onychomycosis of the toenail, with or without fingernail involvement, due to dermatophytes (tinea unguium) and Onychomycosis of the fingernail due to dermatophytes (tinea unguium). /Included in US product label/

Pharmacology

Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J02 - Antimycotics for systemic use

J02A - Antimycotics for systemic use

J02AC - Triazole derivatives

J02AC02 - Itraconazole

Mechanism of Action

In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes.

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

84604-65-9

Absorption Distribution and Excretion

Itraconazole is excreted mainly as inactive metabolites in urine (35%) and in feces (54%) within one week of an oral solution dose. Renal excretion of itraconazole and the active metabolite hydroxyitraconazole account for less than 1% of an intravenous dose. Based on an oral radiolabeled dose, fecal excretion of unchanged drug ranges from 3% to 18% of the dose. As the re-distribution of itraconazole from keratinous tissues appears to be negligible, the elimination of itraconazole from these tissues is related to epidermal regeneration. Contrary to plasma, the concentration in skin persists for two to four weeks after discontinuation of a 4-week treatment and in nail keratin – where itraconazole can be detected as early as one week after the start of treatment – for at least six months after the end of a 3-month treatment period.

The volume of distribution is more than 700 L in adults. Itraconazole is lipophilic and extensively distributed into tissues. Concentrations in the lung, kidney, liver, bone, stomach, spleen and muscle were found to be two to three times higher than corresponding concentrations in plasma, and the uptake into keratinous tissues, skin in particular, up to four times higher. Concentrations in the cerebrospinal fluid are much lower than in plasma.

The mean total plasma clearance following intravenous administration is 278 mL/min. Itraconazole clearance decreases at higher doses due to saturable hepatic metabolism.

The pharmacokinetics of itraconazole after intravenous administration and its absolute oral bioavailability from an oral solution were studied in a randomized crossover study in 6 healthy male volunteers. The observed absolute oral bioavailability of itraconazole was 55%.

The oral bioavailability of itraconazole is maximal when itraconazole capsules are taken with a full meal. The pharmacokinetics of itraconazole were studied in 6 healthy male volunteers who received, in a crossover design, single 100 mg doses of itraconazole as a polyethylene glycol capsule, with or without a full meal. The same 6 volunteers also received 50 mg or 200 mg with a full meal in a crossover design. In this study, only itraconazole plasma concentrations were measured. The respective pharmacokinetic parameters for itraconazole are presented in the table /provided/.

Table: Oral Bioavailability of Itraconazole (Itraconazole capsules): [Table#7579]

Steady-state concentrations were reached within 15 days following oral doses of 50 mg to 400 mg daily. Values given in the table below are data at steady-state from a pharmacokinetics study in which 27 healthy male volunteers took 200 mg itraconazole capsules b.i.d. (with a full meal) for 15 days [Table#7580]

Thirty healthy men received single 200 mg doses of itraconazole capsules under fasted conditions either 1) with water; 2) with water, after ranitidine 150 mg b.i.d. for 3 days; or 3) with cola, after ranitidine 150 mg b.i.d. for 3 days. When itraconazole capsules were administered after ranitidine pretreatment, itraconazole was absorbed to a lesser extent than when itraconazole capsules were administered alone, with decreases in AUC0-24 and Cmax of 39% +/- 37% and 42% +/- 39%, respectively. When itraconazole capsules were administered with cola after ranitidine pretreatment, itraconazole absorption was comparable to that observed when itraconazole capsules were administered alone.

For more Absorption, Distribution and Excretion (Complete) data for Itraconazole (11 total), please visit the HSDB record page.

Metabolism Metabolites

Itraconazole is metabolized predominantly by the cytochrome P450 3A4 isoenzyme system (CYP3A4), resulting in the formation of several metabolites, including hydroxyitraconazole, the major metabolite. Results of a pharmacokinetics study suggest that itraconazole may undergo saturable metabolism with multiple dosing.

Itraconazole (ITZ) is metabolized in vitro to three inhibitory metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). The goal of this study was to determine the contribution of these metabolites to drug-drug interactions caused by ITZ. Six healthy volunteers received 100 mg ITZ orally for 7 days, and pharmacokinetic analysis was conducted at days 1 and 7 of the study. The extent of CYP3A4 inhibition by ITZ and its metabolites was predicted using this data. ITZ, OH-ITZ, keto-ITZ, and ND-ITZ were detected in plasma samples of all volunteers. A 3.9-fold decrease in the hepatic intrinsic clearance of a CYP3A4 substrate was predicted using the average unbound steady-state concentrations (C(ss,ave,u)) and liver microsomal inhibition constants for ITZ, OH-ITZ, keto-ITZ, and ND-ITZ. Accounting for circulating metabolites of ITZ significantly improved the in vitro to in vivo extrapolation of CYP3A4 inhibition compared to a consideration of ITZ exposure alone.

Wikipedia

Drug Warnings

/BOXED WARNING/ Drug Interactions: Coadministration of the following drugs are contraindicated with itraconazole capsules: methadone, disopyramide, dofetilide, dronedarone, quinidine, ergot alkaloids (such as dihydroergotamine, ergometrine (ergonovine), ergotamine, methylergometrine (methylergonovine)), irinotecan, lurasidone, oral midazolam, pimozide, triazolam, felodipine, nisoldipine, ranolazine, eplerenone, cisapride, lovastatin, simvastatin and, in subjects with renal or hepatic impairment, colchicine. Coadministration with itraconazole can cause elevated plasma concentrations of these drugs and may increase or prolong both the pharmacologic effects and/or adverse reactions to these drugs. For example, increased plasma concentrations of some of these drugs can lead to QT prolongation and ventricular tachyarrhythmias including occurrences of torsades de pointes, a potentially fatal arrhythmia.

Itraconazole is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation. Although information concerning cross-sensitivity between itraconazole and other triazole or imidazole antifungal agents is not available, the manufacturer states that itraconazole should be used with caution in individuals hypersensitive to other azoles.

Adverse GI effects have been reported in about 1-11% of patients receiving IV or oral itraconazole for the treatment of systemic fungal infections or oropharyngeal or esophageal candidiasis or for empiric anti-fungal therapy. These adverse GI effects usually are transient and respond to symptomatic treatment without alteration of itraconazole therapy; however, reduction of dosage or discontinuance of the drug occasionally may be required.

For more Drug Warnings (Complete) data for Itraconazole (27 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

Analyte: itraconazole; matrix: blood (plasma), tissue; procedure: high performance liquid chromatography with ultraviolet detection at 261 nm; limit of detection: 10 ng/g (tissue), 5 ng/mL (blood)

Analyte: itraconazole; matrix: blood (serum); procedure: high performance liquid chromatography with ultraviolet detection at 263 nm; limit of detection: 10 ng/mL

Analyte: itraconazole; matrix: blood (plasma); procedure: high performance liquid chromatography with ultraviolet detection at 263 nm; limit of detection: 20 ug/mL

For more Clinical Laboratory Methods (Complete) data for Itraconazole (15 total), please visit the HSDB record page.

Storage Conditions

Commercially available itraconazole injection should be stored at 25 °C or lower and protected from light; freezing should be avoided. Following dilution of itraconazole injection in the 0.9% sodium chloride injection diluent supplied by the manufacturer, itraconazole injections may be stored at 2-8 deg or 15-25 °C for up to 48 hours. The injection should be protected from light during storage, but may be exposed to normal room light during administration.

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Reduced plasma concentrations of itraconazole were reported when itraconazole was administered concomitantly with phenytoin. Carbamazepine, phenobarbital and phenytoin are all inducers of CYP3A4. Although interactions with carbamazepine and phenobarbital have not been studied, concomitant administration of itraconazole and these drugs would be expected to result in decreased plasma concentrations of itraconazole.

Drug interaction studies have demonstrated that plasma concentrations of azole antifungal agents and their metabolites, including itraconazole and hydroxyitraconazole, were significantly decreased when these agents were given concomitantly with rifabutin or rifampin. In vivo data suggest that rifabutin is metabolized in part by CYP3A4. Itraconazole may inhibit the metabolism of rifabutin.

Itraconazole may inhibit the metabolism of busulfan, docetaxel and vinca alkaloids.

For more Interactions (Complete) data for Itraconazole (29 total), please visit the HSDB record page.

Dates

2: Agarwal R, Vishwanath G, Aggarwal AN, Garg M, Gupta D, Chakrabarti A. Itraconazole in chronic cavitary pulmonary aspergillosis: a randomised controlled trial and systematic review of literature. Mycoses. 2013 Sep;56(5):559-70. doi: 10.1111/myc.12075. Epub 2013 Mar 18. Review. PubMed PMID: 23496375.

3: Lestner J, Hope WW. Itraconazole: an update on pharmacology and clinical use for treatment of invasive and allergic fungal infections. Expert Opin Drug Metab Toxicol. 2013 Jul;9(7):911-26. doi: 10.1517/17425255.2013.794785. Epub 2013 May 6. Review. PubMed PMID: 23641752.

4: Charles M, Le Guellec C, Richard D, Libert F; Groupe Suivi Therapeutique Pharmacologique de la Societe Francaise de Pharmacologie et de Therapeutique. [Level of evidence for therapeutic drug monitoring of itraconazole]. Therapie. 2011 Mar-Apr;66(2):103-8. Epub 2011 Jun 6. Review. French. PubMed PMID: 21635856.

5: Homans JD, Spencer L. Itraconazole treatment of nonmeningeal coccidioidomycosis in children: two case reports and review of the literature. Pediatr Infect Dis J. 2010 Jan;29(1):65-7. doi: 10.1097/INF.0b013e3181b20ebd. Review. PubMed PMID: 19884875.

6: Yao M, Srinivas NR. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomed Chromatogr. 2009 Jul;23(7):677-91. doi: 10.1002/bmc.1186. Review. PubMed PMID: 19309762.

7: Ishiguro T, Takayanagi N, Harasaw K, Yoshii Y, Matsushita A, Yoneda K, Miyahara Y, Kagiyama N, Tokunaga D, Aoki F, Saito H, Ubukata M, Kurashima K, Yanagisawa T, Sugita Y, Kawabata Y, Kamei K. [Mucoid impaction of the bronchi caused by Schizophyllum commune which developed after discontinuation of itraconazole administration]. Nihon Kokyuki Gakkai Zasshi. 2009 Apr;47(4):296-303. Review. Japanese. PubMed PMID: 19455959.

8: Korting HC, Schöllmann C. The significance of itraconazole for treatment of fungal infections of skin, nails and mucous membranes. J Dtsch Dermatol Ges. 2009 Jan;7(1):11-9, 11-20. doi: 10.1111/j.1610-0387.2008.06751.x. Epub 2008 May 7. Review. English, German. PubMed PMID: 18479501.

9: Savini V, Catavitello C, Manna A, Talia M, Febbo F, Balbinot A, D'Antonio F, Di Bonaventura G, Celentano C, Liberati M, Piccolomini R, D'Antonio D. Two cases of vaginitis caused by itraconazole-resistant Saccharomyces cerevisiae and a review of recently published studies. Mycopathologia. 2008 Jul;166(1):47-50. doi: 10.1007/s11046-008-9119-y. Epub 2008 Apr 29. Review. PubMed PMID: 18443923.

10: Pantazidou A, Tebruegge M. Recurrent tinea versicolor: treatment with itraconazole or fluconazole? Arch Dis Child. 2007 Nov;92(11):1040-2. Review. PubMed PMID: 17954488; PubMed Central PMCID: PMC2083600.

11: Otani H, Inoue K, Shiota T, Suzuki Y, Nomura S, Harada Y, Ishibashi H, Abe S, Uchida K, Yamaguchi H, Torii S. [Pharmacological, pharmacokinetic, and clinical profile of itraconazole oral solution (ITRIZOLE Oral Solution 1%)]. Nihon Yakurigaku Zasshi. 2007 Jul;130(1):69-76. Review. Japanese. PubMed PMID: 17634684.

12: Rufke C, Nieber K. [Long QT interval. Interaction of terfenadine and itraconazole]. Med Monatsschr Pharm. 2006 Jan;29(1):22-4. Review. German. PubMed PMID: 16463550.

13: Potter M. Strategies for managing systemic fungal infection and the place of itraconazole. J Antimicrob Chemother. 2005 Sep;56 Suppl 1:i49-i54. Review. PubMed PMID: 16120634.

14: Maertens J, Boogaerts M. The place for itraconazole in treatment. J Antimicrob Chemother. 2005 Sep;56 Suppl 1:i33-i38. Review. PubMed PMID: 16120632.

15: Prentice AG, Glasmacher A. Making sense of itraconazole pharmacokinetics. J Antimicrob Chemother. 2005 Sep;56 Suppl 1:i17-i22. Review. PubMed PMID: 16120630.

16: Bermúdez M, Fuster JL, Llinares E, Galera A, Gonzalez C. Itraconazole-related increased vincristine neurotoxicity: case report and review of literature. J Pediatr Hematol Oncol. 2005 Jul;27(7):389-92. Review. PubMed PMID: 16012330.

17: Buchkowsky SS, Partovi N, Ensom MH. Clinical pharmacokinetic monitoring of itraconazole is warranted in only a subset of patients. Ther Drug Monit. 2005 Jun;27(3):322-33. Review. PubMed PMID: 15905803.

18: Gupta AK, Cooper EA, Ginter G. Efficacy and safety of itraconazole use in children. Dermatol Clin. 2003 Jul;21(3):521-35. Review. PubMed PMID: 12956205.

19: Jain S, Sehgal VN. Itraconazole versus terbinafine in the management of onychomycosis: an overview. J Dermatolog Treat. 2003 Jan;14(1):30-42. Review. PubMed PMID: 12745853.

20: Groll AH. Itraconazole--perspectives for the management of invasive aspergillosis. Mycoses. 2002;45 Suppl 3:48-55. Review. PubMed PMID: 12690972.